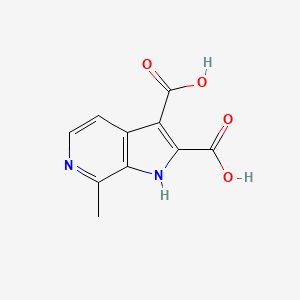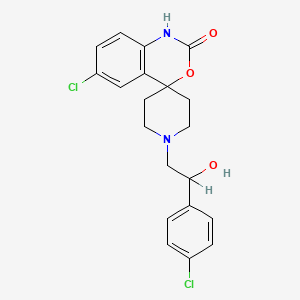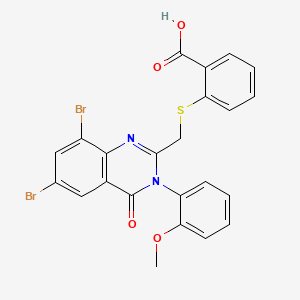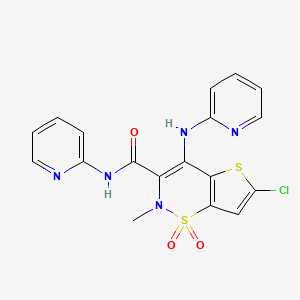![molecular formula C25H31N5O8 B12709117 6,9-bis[2-(2-hydroxyethylamino)ethylamino]benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid CAS No. 144676-00-6](/img/structure/B12709117.png)
6,9-bis[2-(2-hydroxyethylamino)ethylamino]benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,9-bis[2-(2-hydroxyethylamino)ethylamino]benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes multiple amino and hydroxyethyl groups attached to a benzo[g]isoquinoline core. Its molecular formula is C17H17N3O4, and it has a molecular weight of 327.33 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,9-bis[2-(2-hydroxyethylamino)ethylamino]benzo[g]isoquinoline-5,10-dione involves multiple steps. One common method includes the reaction of 2-benzyl-6-bromobenzo[g]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing amino groups, which can be further functionalized to introduce hydroxyethyl groups.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include distillation under reduced pressure to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 6,9-bis[2-(2-hydroxyethylamino)ethylamino]benzo[g]isoquinoline-5,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of amino and hydroxyethyl groups, which are reactive under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include ethylenediamine, hydrazine, and aromatic aldehydes . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed: The major products formed from these reactions include imines, amines, thioureas, and hydrazones . These products are often used as intermediates in further chemical synthesis or as final compounds with specific applications.
Wissenschaftliche Forschungsanwendungen
6,9-bis[2-(2-hydroxyethylamino)ethylamino]benzo[g]isoquinoline-5,10-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antitumor properties . The compound exhibits cytotoxicity against various cancer cell lines, making it a candidate for further drug development . Additionally, it is used in the development of chemosensors for the detection of specific ions and molecules .
Wirkmechanismus
The mechanism of action of 6,9-bis[2-(2-hydroxyethylamino)ethylamino]benzo[g]isoquinoline-5,10-dione involves its interaction with molecular targets and pathways within cells. The compound’s structure allows it to bind to specific proteins and enzymes, inhibiting their activity and leading to cytotoxic effects . This interaction is crucial for its potential use as an antitumor agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include other benzo[g]isoquinoline derivatives such as 2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione and 2-(2-aminoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione .
Uniqueness: What sets 6,9-bis[2-(2-hydroxyethylamino)ethylamino]benzo[g]isoquinoline-5,10-dione apart is its dual amino and hydroxyethyl functional groups, which enhance its reactivity and potential applications. This unique structure allows for diverse chemical modifications and makes it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
144676-00-6 |
|---|---|
Molekularformel |
C25H31N5O8 |
Molekulargewicht |
529.5 g/mol |
IUPAC-Name |
6,9-bis[2-(2-hydroxyethylamino)ethylamino]benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C21H27N5O4.C4H4O4/c27-11-9-22-5-7-25-16-1-2-17(26-8-6-23-10-12-28)19-18(16)20(29)14-3-4-24-13-15(14)21(19)30;5-3(6)1-2-4(7)8/h1-4,13,22-23,25-28H,5-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
NZTQKDCKFPAGTO-BTJKTKAUSA-N |
Isomerische SMILES |
C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C2=O)C=NC=C3)NCCNCCO.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C2=O)C=NC=C3)NCCNCCO.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


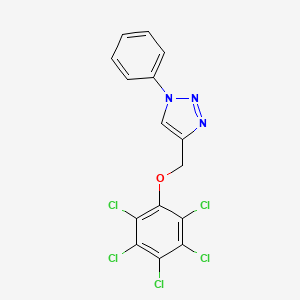
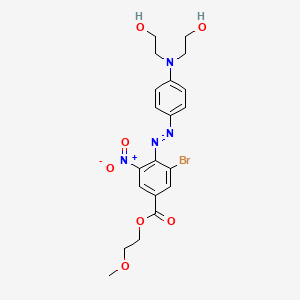
![5-[[4'-[(8-Amino-1-hydroxy-3,6-disulfo-2-naphthyl)azo]-3,3'-dimethoxy[1,1'-biphenyl]-4-YL]azo]salicylic acid](/img/structure/B12709045.png)

